molecular formula C27H22N2O2 B11621176 6-[4-(Propan-2-yl)phenyl]benzo[a]phenazin-5-yl acetate

6-[4-(Propan-2-yl)phenyl]benzo[a]phenazin-5-yl acetate

Cat. No.: B11621176
M. Wt: 406.5 g/mol
InChI Key: GPGVWRVSRRSNNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-[4-(PROPAN-2-YL)PHENYL]-5,10-DIAZATETRAPHEN-12-YL ACETATE is a complex organic compound that features a unique structure with multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[4-(PROPAN-2-YL)PHENYL]-5,10-DIAZATETRAPHEN-12-YL ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the core structure: The core structure can be synthesized through a series of condensation reactions involving aromatic aldehydes and amines.

    Functional group modifications:

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of 11-[4-(PROPAN-2-YL)PHENYL]-5,10-DIAZATETRAPHEN-12-YL ACETATE may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

11-[4-(PROPAN-2-YL)PHENYL]-5,10-DIAZATETRAPHEN-12-YL ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the aromatic rings and other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

11-[4-(PROPAN-2-YL)PHENYL]-5,10-DIAZATETRAPHEN-12-YL ACETATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 11-[4-(PROPAN-2-YL)PHENYL]-5,10-DIAZATETRAPHEN-12-YL ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole derivatives: Compounds containing a pyrrole ring, known for their biological activity and diverse applications.

    Imidazole derivatives: Compounds with an imidazole ring, widely used in medicinal chemistry and drug development.

    Phenylacetate derivatives: Compounds with a phenylacetate group, known for their use in organic synthesis and industrial applications.

Uniqueness

11-[4-(PROPAN-2-YL)PHENYL]-5,10-DIAZATETRAPHEN-12-YL ACETATE is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C27H22N2O2

Molecular Weight

406.5 g/mol

IUPAC Name

[6-(4-propan-2-ylphenyl)benzo[a]phenazin-5-yl] acetate

InChI

InChI=1S/C27H22N2O2/c1-16(2)18-12-14-19(15-13-18)24-26-25(28-22-10-6-7-11-23(22)29-26)20-8-4-5-9-21(20)27(24)31-17(3)30/h4-16H,1-3H3

InChI Key

GPGVWRVSRRSNNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C4=NC5=CC=CC=C5N=C24)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.